

# In-depth $^{13}\text{C}$ NMR Analysis of 2-Ethynyl-5-methylthiophene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethynyl-5-methylthiophene

Cat. No.: B1337333

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This technical guide provides a detailed analysis of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectrum of **2-Ethynyl-5-methylthiophene**. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a comprehensive prediction of the  $^{13}\text{C}$  NMR chemical shifts. The predictions are derived using established principles of substituent chemical shift (SCS) additivity, based on experimental data from thiophene and its relevant substituted derivatives. This document also outlines a detailed experimental protocol for acquiring a high-quality  $^{13}\text{C}$  NMR spectrum of the title compound and includes a logical workflow diagram for structural elucidation.

## Predicted $^{13}\text{C}$ NMR Chemical Shift Data

The predicted  $^{13}\text{C}$  NMR chemical shifts for **2-Ethynyl-5-methylthiophene** are summarized in Table 1. These values were calculated by applying the additive effects of a 2-ethynyl group and a 5-methyl group to the known chemical shifts of the parent thiophene molecule. The substituent chemical shifts were derived from experimental data for 2-ethynylthiophene and 2-methylthiophene.

Table 1: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Ethynyl-5-methylthiophene**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$
C2	123.1
C3	132.8
C4	127.3
C5	140.1
$-\text{C}\equiv\text{CH}$	82.7
$-\text{C}\equiv\text{CH}$	76.9
$-\text{CH}_3$	15.2

Disclaimer: The chemical shifts presented are predicted values and may differ from experimental results. These predictions serve as a robust guide for spectral assignment.

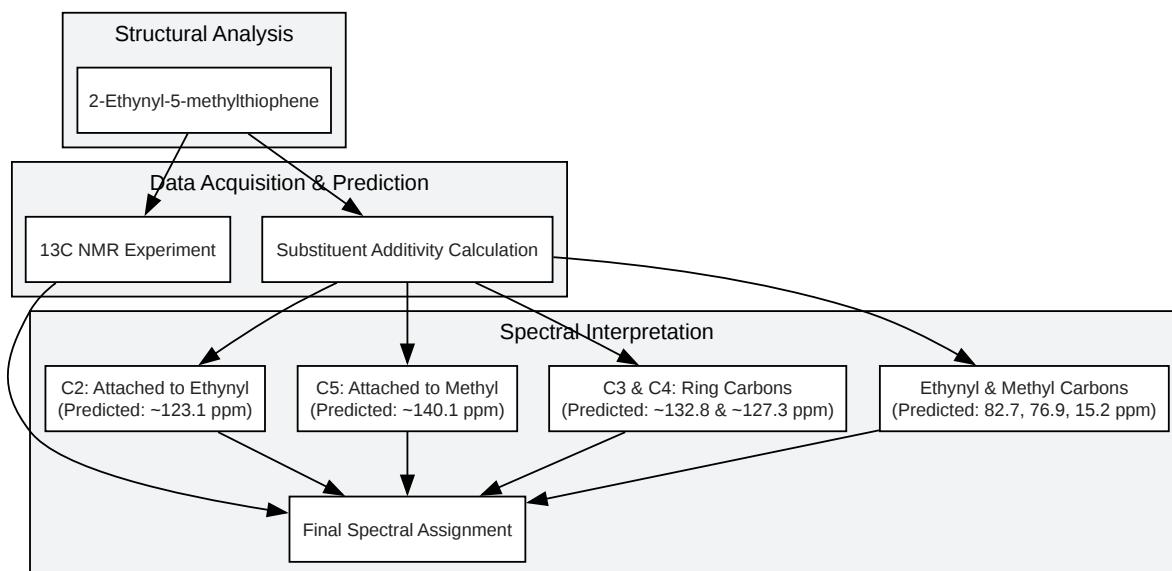
To provide a basis for the prediction, the experimental  $^{13}\text{C}$  NMR data for thiophene, 2-methylthiophene, and 2-ethynylthiophene are presented in Table 2.

Table 2: Experimental  $^{13}\text{C}$  NMR Chemical Shifts of Thiophene and Substituted Derivatives

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	Substituent Carbons (ppm)
Thiophene	125.6	127.4	127.4	125.6	-
2-Methylthiophene	139.8	126.9	127.2	125.3	15.2 ( $-\text{CH}_3$ )
2-Ethynylthiophene	122.8	132.7	127.5	127.8	82.9 ( $-\text{C}\equiv\text{CH}$ ), 76.7 ( $-\text{C}\equiv\text{CH}$ )

## Structural Assignment Workflow

The logical process for assigning the  $^{13}\text{C}$  NMR signals of **2-Ethynyl-5-methylthiophene** is illustrated in the following diagram. This workflow begins with the analysis of the predicted chemical shifts and considers the electronic effects of the substituents on the thiophene ring.



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